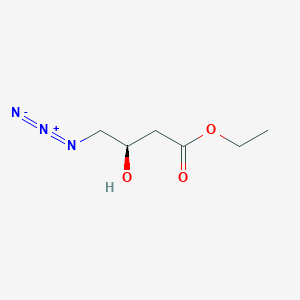
ethyl (3R)-4-azido-3-hydroxybutanoate
Cat. No. B3011373
Key on ui cas rn:
95537-41-0
M. Wt: 173.172
InChI Key: MTAYETVPZNVYFE-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07485452B2
Procedure details


Instead of ethyl 3-hydroxybutyrate used in Example 1, ethyl 4-azido-3-hydroxybutyrate was used. The reaction was carried out for 1 hour and ethyl (S)-4-azido-3-hydroxybutyrate (80.2% e.e) was obtained at 83.5% conversion.

Name
ethyl 4-azido-3-hydroxybutyrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
ethyl (S)-4-azido-3-hydroxybutyrate
Yield
80.2%
Identifiers


|
REACTION_CXSMILES
|
OC(C)CC(OCC)=O.[N:10]([CH2:13][CH:14]([OH:21])[CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])=[N+:11]=[N-:12]>>[N:10]([CH2:13][C@@H:14]([OH:21])[CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])=[N+:11]=[N-:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC(CC(=O)OCC)C
|
Step Two
|
Name
|
ethyl 4-azido-3-hydroxybutyrate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(=[N+]=[N-])CC(CC(=O)OCC)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
ethyl (S)-4-azido-3-hydroxybutyrate
|
|
Type
|
product
|
|
Smiles
|
N(=[N+]=[N-])C[C@H](CC(=O)OCC)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 80.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US07485452B2
Procedure details


Instead of ethyl 3-hydroxybutyrate used in Example 1, ethyl 4-azido-3-hydroxybutyrate was used. The reaction was carried out for 1 hour and ethyl (S)-4-azido-3-hydroxybutyrate (80.2% e.e) was obtained at 83.5% conversion.

Name
ethyl 4-azido-3-hydroxybutyrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
ethyl (S)-4-azido-3-hydroxybutyrate
Yield
80.2%
Identifiers


|
REACTION_CXSMILES
|
OC(C)CC(OCC)=O.[N:10]([CH2:13][CH:14]([OH:21])[CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])=[N+:11]=[N-:12]>>[N:10]([CH2:13][C@@H:14]([OH:21])[CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])=[N+:11]=[N-:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC(CC(=O)OCC)C
|
Step Two
|
Name
|
ethyl 4-azido-3-hydroxybutyrate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(=[N+]=[N-])CC(CC(=O)OCC)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
ethyl (S)-4-azido-3-hydroxybutyrate
|
|
Type
|
product
|
|
Smiles
|
N(=[N+]=[N-])C[C@H](CC(=O)OCC)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 80.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
